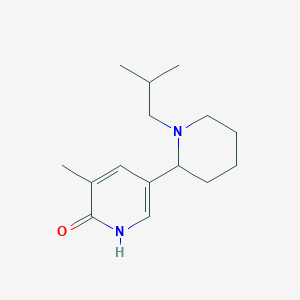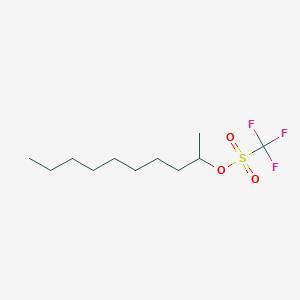
2H-Pyran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-5-ol is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the larger family of pyrans, which are known for their diverse chemical properties and applications. The presence of a hydroxyl group (-OH) at the fifth position of the pyran ring distinguishes this compound from other pyran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-5-ol typically involves the cyclization of unsaturated acyclic ketones or the reaction of pyrylium salts with organometallic compounds. One common method is the oxa-6π-electrocyclization of dienones, which leads to the formation of stable 2H-pyrans . Another approach involves the reaction of pyrylium salts with alkylmagnesium halides, resulting in the formation of 2H-pyrans and their valence isomers .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes such as the propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization . These methods are favored for their efficiency and ability to produce high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the fifth position makes it particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce this compound to its corresponding alcohol.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can react with this compound under basic conditions to form substituted derivatives.
Major Products: The major products formed from these reactions include various substituted pyrans, ketones, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
2H-Pyran-5-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicine, this compound and its derivatives are being explored for their potential therapeutic applications. Their ability to interact with various biological targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its reactivity and versatility make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 2H-Pyran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fifth position allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
2H-Pyran: The parent compound of 2H-Pyran-5-ol, lacking the hydroxyl group at the fifth position.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which significantly enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical reactions and increases its potential for biological activity compared to its parent compound, 2H-Pyran .
Properties
Molecular Formula |
C5H6O2 |
|---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
2H-pyran-5-ol |
InChI |
InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2,4,6H,3H2 |
InChI Key |
JQKDAXDFMYNZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)
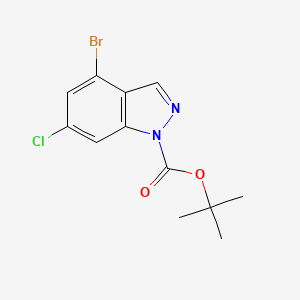
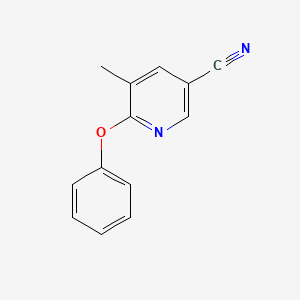

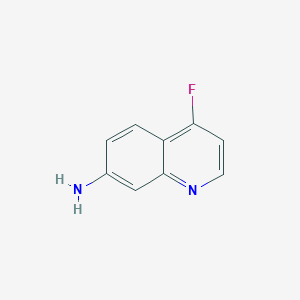
![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
